molecular formula C6H4CuF B14712125 copper(1+);fluorobenzene CAS No. 18206-47-8

copper(1+);fluorobenzene

Cat. No.: B14712125
CAS No.: 18206-47-8
M. Wt: 158.64 g/mol
InChI Key: YFFZSKWEWZORJC-UHFFFAOYSA-N
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Description

Copper(1+);fluorobenzene is a compound that combines copper in its +1 oxidation state with fluorobenzene, an aromatic compound where one hydrogen atom of benzene is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of fluorobenzene typically involves the Balz-Schiemann reaction, where aniline is diazotized and then treated with fluoroboric acid to produce benzenediazonium tetrafluoroborate, which decomposes to yield fluorobenzene . The reaction conditions require low temperatures and careful handling of reagents to ensure safety and high yield.

Industrial Production Methods

Industrial production of fluorobenzene often involves the vapor-phase fluorination of benzene using hydrogen fluoride as the fluorinating agent. This method is preferred due to its efficiency and scalability . The process involves the use of fluorination catalysts to facilitate the reaction and achieve high yields of fluorobenzene.

Chemical Reactions Analysis

Types of Reactions

Copper(1+);fluorobenzene can undergo various chemical reactions, including:

    Oxidation: Copper in the +1 oxidation state can be oxidized to copper in the +2 state.

    Reduction: Copper(1+) can be reduced to metallic copper.

    Substitution: Fluorobenzene can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of copper(1+) yields copper(2+) compounds, while substitution reactions of fluorobenzene can produce various substituted benzene derivatives.

Mechanism of Action

The mechanism by which copper(1+);fluorobenzene exerts its effects involves the interaction of copper ions with various molecular targets. Copper ions can participate in redox reactions, facilitating electron transfer processes. Fluorobenzene, due to its electron-withdrawing fluorine atom, can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic attack .

Comparison with Similar Compounds

Similar Compounds

    Chlorobenzene: Similar to fluorobenzene but with a chlorine atom instead of fluorine.

    Bromobenzene: Contains a bromine atom in place of fluorine.

    Iodobenzene: Features an iodine atom instead of fluorine.

Uniqueness

Fluorobenzene is unique among these compounds due to the strong electronegativity of fluorine, which significantly affects the chemical properties of the compound. The C-F bond is one of the strongest in organic chemistry, making fluorobenzene more stable and less reactive compared to its halogenated counterparts .

Properties

CAS No.

18206-47-8

Molecular Formula

C6H4CuF

Molecular Weight

158.64 g/mol

IUPAC Name

copper(1+);fluorobenzene

InChI

InChI=1S/C6H4F.Cu/c7-6-4-2-1-3-5-6;/h2-5H;/q-1;+1

InChI Key

YFFZSKWEWZORJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=[C-]1)F.[Cu+]

Origin of Product

United States

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